molecular formula C10H4F10 B14073800 1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene CAS No. 426-60-8

1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No.: B14073800
CAS No.: 426-60-8
M. Wt: 314.12 g/mol
InChI Key: GXUMTAAHDRDKGA-UHFFFAOYSA-N
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Description

1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C10H4F10. It is characterized by the presence of two 1,1,2,2,2-pentafluoroethyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl iodide with benzene in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere and requires elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of this compound .

Scientific Research Applications

1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-bis(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects is primarily related to its fluorinated ethyl groups. These groups can influence the electronic properties of the benzene ring, making it more or less reactive depending on the specific reaction. The compound can interact with various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of pentafluoroethyl groups. It is less fluorinated and has different reactivity and applications.

    1,4-Difluorobenzene: This compound has two fluorine atoms directly attached to the benzene ring.

Uniqueness

1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust materials and compounds .

Properties

CAS No.

426-60-8

Molecular Formula

C10H4F10

Molecular Weight

314.12 g/mol

IUPAC Name

1,4-bis(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C10H4F10/c11-7(12,9(15,16)17)5-1-2-6(4-3-5)8(13,14)10(18,19)20/h1-4H

InChI Key

GXUMTAAHDRDKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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